molecular formula C13H23NO2Si B1600345 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde CAS No. 869542-45-0

2-(Triisopropylsilyl)oxazole-5-carboxaldehyde

Cat. No. B1600345
CAS RN: 869542-45-0
M. Wt: 253.41 g/mol
InChI Key: FBQMBIDSILZYSW-UHFFFAOYSA-N
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Description

“2-(Triisopropylsilyl)oxazole-5-carboxaldehyde” is a heterocyclic organic compound with the empirical formula C13H23NO2Si . It has a molecular weight of 253.41 . This compound is used as a research chemical .


Molecular Structure Analysis

The molecular structure of “2-(Triisopropylsilyl)oxazole-5-carboxaldehyde” can be represented by the SMILES string [H]C(=O)c1cnc(o1)SiC)(C©C)C©C . The InChI representation is 1S/C13H23NO2Si/c1-9(2)17(10(3)4,11(5)6)13-14-7-12(8-15)16-13/h7-11H,1-6H3 .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.5030 (lit.) and a density of 0.988 g/mL at 25 °C (lit.) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

General Methodology for Synthesis of Disubstituted Oxazoles

A foundational aspect of the scientific research applications involving 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde centers around its role in the synthesis of disubstituted oxazoles. Williams and Fu (2010) detailed a general methodology for preparing 2,5-disubstituted-1,3-oxazoles, emphasizing the utility of aldehydes and ketones as substrates. This process involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to generate a reactive C-5 carbanion, which can then engage in cross-coupling reactions, offering a versatile route for synthesizing these oxazoles (Williams & Fu, 2010).

Applications in Supramolecular Chemistry

Further expanding on the versatility of oxazole derivatives, Schulze and Schubert (2014) explored the supramolecular interactions of 1,2,3-triazoles, a closely related chemical motif. Their research highlights the diverse applications of these interactions in supramolecular and coordination chemistry, showcasing the potential of oxazole and triazole derivatives in creating complex molecular architectures. Such interactions can lead to advancements in anion recognition, catalysis, and photochemistry, illustrating the broader scientific implications of compounds related to 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde (Schulze & Schubert, 2014).

Direct Arylation Methods

Flegeau, Popkin, and Greaney (2008) discussed a concise approach to consecutively linked oxazoles through direct arylation. This technique allows the installation of various aryl groups at the 2-position of oxazoles, using 2-triisopropylsilyl-4-iodooxazole as the electrophile. Such methodologies underscore the importance of 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde in the development of complex oxazole derivatives for potential pharmaceutical applications (Flegeau, Popkin, & Greaney, 2008).

Safety and Hazards

The safety data sheet for “2-(Triisopropylsilyl)oxazole-5-carboxaldehyde” suggests that it should be handled under inert gas and protected from moisture . It is classified as a combustible liquid . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves should be used when handling this compound .

Future Directions

While specific future directions for “2-(Triisopropylsilyl)oxazole-5-carboxaldehyde” are not available, it is a useful research chemical , and could potentially find applications in various fields of chemistry.

properties

IUPAC Name

2-tri(propan-2-yl)silyl-1,3-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2Si/c1-9(2)17(10(3)4,11(5)6)13-14-7-12(8-15)16-13/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQMBIDSILZYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C1=NC=C(O1)C=O)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471072
Record name 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Triisopropylsilyl)oxazole-5-carboxaldehyde

CAS RN

869542-45-0
Record name 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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